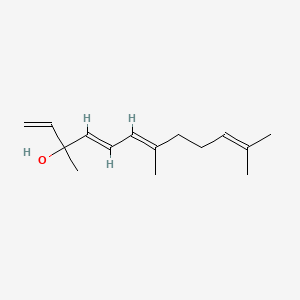
(E,E)-3,7,11-Trimethyldodeca-1,4,6,10-tetraen-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E,E)-3,7,11-Trimethyldodeca-1,4,6,10-tetraen-3-ol is an organic compound characterized by its unique structure, which includes multiple double bonds and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-3,7,11-Trimethyldodeca-1,4,6,10-tetraen-3-ol typically involves multi-step organic reactions. One common method includes the use of Grignard reagents, which react with aldehydes or ketones to form the desired alcohol. The reaction conditions often require anhydrous environments and controlled temperatures to ensure the correct formation of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes that enhance the efficiency and yield of the compound. These methods often utilize advanced catalysts and optimized reaction conditions to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
(E,E)-3,7,11-Trimethyldodeca-1,4,6,10-tetraen-3-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various aldehydes, ketones, and substituted alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(E,E)-3,7,11-Trimethyldodeca-1,4,6,10-tetraen-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E,E)-3,7,11-Trimethyldodeca-1,4,6,10-tetraen-3-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(E,E)-3,7,11-Trimethyldodeca-1,4,6,10-tetraen-3-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
(E,E)-3,7,11-Trimethyldodeca-1,4,6,10-tetraen-3-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
(E,E)-3,7,11-Trimethyldodeca-1,4,6,10-tetraen-3-ol is unique due to its specific combination of double bonds and a hydroxyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
59121-99-2 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(4E,6E)-3,7,11-trimethyldodeca-1,4,6,10-tetraen-3-ol |
InChI |
InChI=1S/C15H24O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,8-9,11-12,16H,1,7,10H2,2-5H3/b12-8+,14-11+ |
InChI Key |
UIMSQVVHHIUQOZ-ZZAMHKPASA-N |
Isomeric SMILES |
CC(=CCC/C(=C/C=C/C(C)(C=C)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CC=CC(C)(C=C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















